N,O-DitritylLosartan CAS registry number and safety data sheet
N,O-DitritylLosartan CAS registry number and safety data sheet
An In-Depth Technical Guide to N,O-Ditrityllosartan: Synthesis, Characterization, and Safety
Executive Summary: N,O-Ditrityllosartan is a critical, doubly-protected derivative of Losartan, an essential angiotensin II receptor antagonist used in the management of hypertension. This guide provides a comprehensive technical overview of N,O-Ditrityllosartan, including its definitive chemical identifiers, its pivotal role as a synthetic intermediate, and its application as an analytical reference standard in pharmaceutical quality control. While a formal Safety Data Sheet (SDS) is not publicly available, this document constructs a detailed safety and handling profile based on established laboratory best practices for chemical intermediates. This whitepaper is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound for synthesis, analysis, or impurity profiling of Losartan.
Chemical Identification and Physicochemical Properties
N,O-Ditrityllosartan is the fully protected form of Losartan, where two triphenylmethyl (trityl) groups are attached to the tetrazole nitrogen and the hydroxymethyl oxygen. This dual protection strategy is instrumental in multi-step organic synthesis, preventing these reactive sites from participating in unintended side reactions.
The compound's primary identifiers and properties are summarized below for quick reference.
| Identifier | Value | Source(s) |
| CAS Registry Number | 1796930-34-1 | [1][2][3][4][5] |
| Chemical Name | 2-Butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl-4-yl]methyl]-1H-imidazole-5-(trityloxy)methyl ether | [1][4][5] |
| Synonyms | N,O-Ditrityl Losartan | [2][5] |
| Molecular Formula | C₆₀H₅₁ClN₆O | [1][2] |
| Molecular Weight | 907.54 g/mol | [1][2] |
| Appearance | Off-White Solid | [1] |
| Solubility | Soluble in Methanol, DMSO | [1] |
| Storage Conditions | 2-8 °C | [1] |
The Strategic Role of N,O-Ditrityllosartan in Synthesis
The synthesis of complex active pharmaceutical ingredients (APIs) like Losartan often requires the use of protecting groups. The trityl group is a bulky and effective protecting group for alcohols and N-H bonds in heterocycles like tetrazoles. The rationale for creating the N,O-ditritylated form is to ensure high regioselectivity and yield in subsequent synthetic steps.
By protecting both the acidic tetrazole proton and the primary alcohol, chemists can perform modifications on other parts of the molecule without interference. The trityl groups can be removed later under specific, often acidic, conditions to yield the final Losartan API.
The following workflow illustrates the position of N,O-Ditrityllosartan within the broader Losartan synthesis pathway.
Application as a Pharmaceutical Reference Standard
Beyond its role as a synthetic intermediate, N,O-Ditrityllosartan serves a crucial function in pharmaceutical quality control (QC). Regulatory guidelines require that manufacturers of Losartan identify and control any impurities in their final drug product. As a potential process impurity, N,O-Ditrityllosartan is used as a qualified reference standard.[4]
Its primary applications in a QC setting include:
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Analytical Method Development: Used to develop and optimize HPLC or UPLC methods capable of separating Losartan from its potential impurities.
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Method Validation: Essential for validating the analytical method's specificity, linearity, and accuracy, as required by regulatory bodies like the FDA.[4]
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Impurity Profiling: Enables the identification and quantification of N,O-Ditrityllosartan in commercial batches of Losartan, ensuring the final product meets purity specifications.
Analytical Characterization Protocols
Verifying the identity and purity of N,O-Ditrityllosartan is paramount. The following are standard methodologies employed for its characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Objective: To determine the purity of the N,O-Ditrityllosartan standard, often expected to be ≥95%.[1]
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Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase A: Acetonitrile.
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Mobile Phase B: Water with 0.1% Formic Acid.
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Gradient: Start with a higher concentration of B, gradually increasing A over 20-30 minutes to elute the highly nonpolar N,O-Ditrityllosartan.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm.
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Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like Methanol or DMSO to a known concentration (e.g., 1 mg/mL).
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Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
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Structural Verification
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be approximately 908.55 m/z.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the complex structure. Key features would include the aromatic protons of the three trityl groups, signals from the biphenyl and imidazole rings, and the butyl chain protons.
Safety Profile and Handling Procedures
A formal, publicly available Safety Data Sheet (SDS) for N,O-Ditrityllosartan was not identified. Therefore, this section provides a safety profile based on standard practices for handling laboratory chemicals with uncharacterized toxicological properties. This information should be used as a guide and supplemented by institutional safety protocols.
5.1 Hazard Identification
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GHS Classification: Not yet classified.
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Potential Health Effects: The toxicological properties of this compound have not been fully investigated.[6] It may be harmful by inhalation, ingestion, or skin absorption.[6] It may cause irritation to the eyes, skin, and respiratory system.[6] Handle as a potentially hazardous substance.
5.2 First-Aid Measures
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
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Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse.[6]
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Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
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Ingestion: Wash out mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[6]
5.3 Handling and Storage
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Handling: Avoid breathing dust, vapor, mist, or gas.[6] Avoid contact with skin and eyes.[6] Use only in a well-ventilated area, preferably within a chemical fume hood. Wash thoroughly after handling.[6]
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Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8 °C.[1]
5.4 Personal Protective Equipment (PPE)
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Eye/Face Protection: Wear chemical safety goggles that meet EN 166 standards.
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Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) tested to EN 374.
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Skin and Body Protection: Wear a lab coat and ensure appropriate footwear.
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Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.
5.5 Disposal Considerations
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Dispose of this material as hazardous chemical waste. Contact a licensed professional waste disposal service. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
N,O-Ditrityllosartan is a highly specialized chemical entity that is indispensable for both the efficient synthesis and the rigorous quality control of the blockbuster drug Losartan. Its role as a protected intermediate allows for precise and high-yield manufacturing, while its use as a reference standard underpins the safety and purity of the final pharmaceutical product. Researchers and drug development professionals must handle this compound with the appropriate safety precautions outlined for uncharacterized substances, adhering to strict laboratory protocols for storage, handling, and disposal.
References
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Losartan N,O-Ditrityl Impurity. Allmpus Research and Development. [Link]
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Losartan N,O-Ditrityl Impurity. SynZeal. [Link]
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NO-Losartan A MATERIAL SAFETY DATA SHEET. Cayman Chemical via Amazon S3. [Link]ds/10006584m.pdf)
